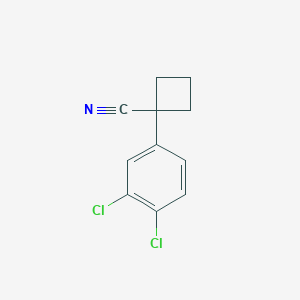

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

Description

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS: 84467-19-6) is a bicyclic organic compound with the molecular formula C₁₁H₉Cl₂N and a molecular weight of 226.105 g/mol. The compound is commercially available with a purity of up to 95% (e.g., Combi-Blocks catalog number SS-3598) and is often used as a synthetic intermediate . Its distinct physicochemical properties, such as lipophilicity and electronic effects from the dichlorophenyl group, differentiate it from analogs with fewer chlorine substituents or alternative ring systems.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKUIZGFDSJHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-19-6 | |

| Record name | 1-(3,4-Dichlorophenyl)-1-cyclobutane-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile typically involves the reaction of 3,4-dichlorobenzyl cyanide with cyclobutanone under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific molecular pathways and receptors in the body, leading to therapeutic effects. For example, in the case of antidepressant activity, the synthesized compounds may interact with neurotransmitter systems in the brain, modulating mood and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Chlorinated Phenyl Derivatives

The position and number of chlorine atoms on the phenyl ring significantly influence the compound’s properties. Key positional isomers include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 28049-61-8 | C₁₁H₁₀ClN | 191.66 | Single Cl at para position |

| 1-(3-Chlorophenyl)cyclobutanecarbonitrile | 28049-60-7 | C₁₁H₁₀ClN | 191.66 | Single Cl at meta position |

| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | 28049-59-4 | C₁₁H₁₀ClN | 191.66 | Single Cl at ortho position |

| 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | 84467-19-6 | C₁₁H₉Cl₂N | 226.105 | Two Cl at meta/para positions |

- Impact of Chlorine Substitution: The dichlorinated analog exhibits higher molecular weight and lipophilicity compared to mono-chlorinated isomers, which may enhance its binding affinity in hydrophobic environments (e.g., enzyme active sites) .

Substituent Variations: Halogens and Functional Groups

Replacing chlorine with other halogens or functional groups alters electronic and steric properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile | 147406-21-1 | C₁₁H₉F₂N | 193.10 | Fluorine substituents (smaller, electronegative) |

| 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile | 147406-21-1 | C₁₃H₁₅NO₂ | 217.27 | Methoxy groups (electron-donating) |

- Fluorine vs. Chlorine :

Fluorinated analogs (e.g., 3,4-difluoro) are less lipophilic but may improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Ring Size Variants: Cyclopropane vs. Cyclobutane

Varying the ring size from cyclobutane to cyclopropane or cyclohexane impacts strain and stability:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | 124276-57-9 | C₁₀H₇Cl₂N | 212.08 | Cyclopropane ring (higher ring strain) |

| 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile | 162732-99-2 | C₁₃H₁₃Cl₂N | 254.16 | Cyclohexane ring (lower strain, bulkier) |

- Cyclopropane Analogs : The cyclopropane derivative (CAS: 124276-57-9) has greater ring strain, which may increase reactivity in ring-opening reactions but reduce thermal stability .

Biological Activity

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring and a dichlorophenyl group. Its molecular formula is , indicating the presence of two chlorine atoms on the phenyl ring and a nitrile functional group.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, particularly in cancer biology. It has been suggested that this compound could act as an inhibitor of BCDIN3D, an RNA methyltransferase implicated in various malignancies. BCDIN3D is known to mono-methylate the 5’-monophosphate of certain RNAs, which can influence gene expression and cellular proliferation in cancer cells .

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties by modulating the activity of BCDIN3D. Inhibition of this enzyme has been linked to decreased tumorigenic potential in breast cancer cells, suggesting that targeting BCDIN3D could be a viable therapeutic strategy .

Analgesic Effects

Preliminary studies suggest that derivatives of dichlorophenyl compounds exhibit analgesic properties. For instance, related compounds have shown efficacy in pain models by acting on TRPV channels . The modulation of these channels could provide insights into the pain-relieving mechanisms associated with this compound.

Case Studies

A notable study investigated the effects of BCDIN3D inhibitors in vivo. The results demonstrated that treatment with such inhibitors led to significant reductions in tumor growth in murine models, highlighting the potential for therapeutic applications in oncology .

Another study explored the analgesic potential of similar compounds through behavioral assays in rodents. The findings revealed that these compounds significantly reduced nociceptive responses, supporting their use as analgesics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.